molecular formula C5H9NO3 B2742041 (4S,5R)-4,5-Dihydroxypiperidin-2-one CAS No. 1429476-35-6

(4S,5R)-4,5-Dihydroxypiperidin-2-one

Cat. No.: B2742041
CAS No.: 1429476-35-6
M. Wt: 131.131
InChI Key: RJRCRXCFFUVWAN-IUYQGCFVSA-N
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Description

(4S,5R)-4,5-Dihydroxypiperidin-2-one is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its two hydroxyl groups attached to the piperidinone ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (4S,5R)-4,5-Dihydroxypiperidin-2-one typically involves the enantioselective ring opening of cyclic anhydrides. One common method includes reacting cycloanhydride with alcohol in the presence of a chiral catalyst such as 9-sulfonamide epiquinine . This reaction is known for its high yield and enantioselectivity, making it suitable for industrial production.

Industrial Production Methods

For industrial production, the method involving the enantioselective ring opening reaction is preferred due to its efficiency and cost-effectiveness. The materials used are readily available, and the reaction conditions are mild, which simplifies the process and reduces costs .

Chemical Reactions Analysis

Types of Reactions

(4S,5R)-4,5-Dihydroxypiperidin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different alcohol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of piperidinone, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

(4S,5R)-4,5-Dihydroxypiperidin-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: This compound is explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which (4S,5R)-4,5-Dihydroxypiperidin-2-one exerts its effects involves its interaction with various molecular targets. The hydroxyl groups play a crucial role in forming hydrogen bonds with enzymes or receptors, influencing their activity. The exact pathways depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique stereochemistry of this compound makes it particularly valuable in asymmetric synthesis and chiral resolution processes. Its specific configuration allows for selective interactions with chiral catalysts and enzymes, making it a preferred choice in various synthetic applications .

Properties

IUPAC Name

(4S,5R)-4,5-dihydroxypiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c7-3-1-5(9)6-2-4(3)8/h3-4,7-8H,1-2H2,(H,6,9)/t3-,4+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJRCRXCFFUVWAN-IUYQGCFVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CNC1=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H](CNC1=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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